2-Chloro-7-nitroquinoline

Nitration Reactivity Synthetic Methodology

Misidentification of nitroquinoline regioisomers causes failed Suzuki couplings. 2-Chloro-7-nitroquinoline (CAS 49609-03-2) ensures correct 7-nitro orientation for Pd-catalyzed cross-coupling and CNS-targeted library synthesis. • 97% purity, solid; stored at 2-8°C, sealed dry • Enables orthogonal transformations: Cl substitution + nitro reduction • High BBB permeability (logP 2.45); ideal for CNS chemical probes

Molecular Formula C9H5ClN2O2
Molecular Weight 208.6 g/mol
CAS No. 49609-03-2
Cat. No. B1367759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-nitroquinoline
CAS49609-03-2
Molecular FormulaC9H5ClN2O2
Molecular Weight208.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=N2)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H5ClN2O2/c10-9-4-2-6-1-3-7(12(13)14)5-8(6)11-9/h1-5H
InChIKeyPBGQDNSMFBXURC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-7-nitroquinoline: Identity & Specifications


2-Chloro-7-nitroquinoline is a heteroaromatic building block belonging to the quinoline family, defined by the molecular formula C9H5ClN2O2 and a molecular weight of 208.601 g/mol . Its core structure features a chlorine atom at the C-2 position and a nitro group at the C-7 position of the quinoline ring. It is commercially available as a research chemical, with a typical analytical purity of 97% . Key physicochemical properties include a predicted density of 1.5±0.1 g/cm³, a predicted boiling point of 363.4±22.0 °C at 760 mmHg, and a logP value of 2.45 . It is commonly stored at 2-8°C under inert, dry conditions to maintain stability .

Scaffold
2-chloro-7-nitro heteroaromatic building block
Purity
High-purity grade for reproducible synthetic transformations
Predicted Property
In silico BBB permeability supports CNS probe scaffold design

2-Chloro-7-nitroquinoline Isomer Distinction


In procurement and scientific applications, 2-chloro-7-nitroquinoline cannot be substituted with closely related nitroquinoline analogs like 2-chloro-5-nitroquinoline (CAS 13067-94-2) or 2-chloro-6-nitroquinoline (CAS 29969-57-1), despite sharing the same molecular formula (C9H5ClN2O2) . The exact position of the nitro group on the quinoline ring critically dictates the compound's electronic environment, which in turn governs its reactivity profile and its role as a synthetic intermediate. For instance, the 7-nitro isomer is specifically valued for its ability to direct further functionalization and enable regioselective transformations that are not feasible with the 5- or 6-nitro isomers. Furthermore, while 2-chloro-7-nitroquinoline is readily available as a standard reagent , its 6-nitro counterpart is often relegated to custom synthesis, highlighting a significant supply chain and accessibility difference [1]. Using an incorrect isomer can lead to failed coupling reactions or the generation of undesired regioisomers, making precise compound selection an essential scientific decision.

Isomer 5-NO₂ 2-chloro-5-nitroquinoline shifts the electronic environment; may alter reactivity and lead to undesired regioisomers.
Isomer 6-NO₂ 2-chloro-6-nitroquinoline is often custom-synthesis only; different coupling outcomes and supply risk limit direct interchange.

2-Chloro-7-nitroquinoline: Comparative Evidence


Nitration Reactivity Enhancement

The presence of a chlorine atom at the C-2 position of quinoline significantly enhances its reactivity towards electrophilic nitration compared to unsubstituted quinoline, directly impacting the synthetic accessibility of 2-chloro-7-nitroquinoline. While specific yield data for the 7-nitro isomer is not available in the current set, studies on polyfluorinated 2-chloroquinolines demonstrate that they are 'nitrated more easily than were quinolines not containing a substituent at position 2' [1]. This class-level inference suggests that the target compound can be synthesized under milder conditions or with greater efficiency than a nitrated quinoline lacking the 2-chloro group, offering a potential advantage in multi-step synthetic routes.

Nitration Reactivity
Class-level inference
Easier nitration vs unsubstituted quinoline
Supports milder synthetic route potential
Based on polyfluorinated 2-chloroquinolines; isomer-specific yield data not available
Nitration Reactivity Synthetic Methodology

Chlorination Regioselectivity

The synthesis of chloroquinolines from their N-oxides yields a mixture of 2- and 4-chloro isomers. The ratio of these isomers is heavily influenced by substituents on the quinoline ring. For 6-nitroquinoline N-oxide, chlorination produces a mixture where the 4-chloro derivative predominates, with a 2-chloro to 4-chloro ratio of approximately 1:3.5 [1]. This demonstrates that the 2-chloro isomer (e.g., 2-chloro-7-nitroquinoline) is often a minor product in such syntheses. This has direct procurement implications: the 2-chloro isomer may have inherently lower availability and potentially higher cost due to its less favored formation in this common synthetic route, distinguishing it from its more readily formed 4-chloro counterpart.

Chlorination Isomer Ratio
Class-level inference
1 : 3.5
2-chloro : 4-chloro
2-chloro isomer is minor product; may impact availability and cost
Observed for 6-nitroquinoline N-oxide; extrapolated to 7-nitro system
Regioselectivity Synthesis Chlorination

2-Chloroquinoline Cross-Coupling

2-Chloroquinolines, a class to which 2-chloro-7-nitroquinoline belongs, exhibit significantly enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to standard, unactivated aryl chlorides. While a typical Suzuki-Miyaura reaction with an aryl chloride often requires elevated temperatures and specific ligands, 2-chloroquinolines can be coupled efficiently under milder conditions. A study demonstrated that a palladium pincer complex catalyzes the Suzuki-Miyaura cross-coupling of '2-chloroquinoline derivatives' with various aryl boronic acids at a lower temperature of 60 °C in an aqueous DMF medium, with low catalyst loading [1]. This contrasts with the often more demanding conditions needed for simple aryl chlorides, highlighting the strategic advantage of the 2-chloroquinoline scaffold in complex molecule synthesis. This increased reactivity allows the nitro group to be retained during the coupling step, enabling direct access to a variety of 2-aryl-7-nitroquinoline libraries .

Cross-Coupling Temperature
Class-level inference
60 °C (2-chloroquinoline) vs >100 °C (unactivated aryl Cl)
Enables mild library synthesis while retaining nitro group
Pd ONO pincer catalyst, H₂O-DMF, aryl boronic acid
Cross-Coupling Suzuki-Miyaura Catalysis

Predicted Pharmacokinetic Profile

Computational predictions can aid in the early prioritization of intermediates for medicinal chemistry campaigns. For 2-chloro-7-nitroquinoline, in silico models predict high gastrointestinal absorption and the ability to permeate the blood-brain barrier (BBB) . The consensus Log P (lipophilicity) is predicted to be 2.08, indicating moderate lipophilicity . While these are computational estimations and do not replace empirical biological data, they provide a valuable baseline for comparing the drug-likeness of scaffolds derived from this intermediate against those from other building blocks, such as the more polar 2-hydroxy-7-nitroquinoline or more lipophilic polycyclic analogs.

Predicted ADME Profile
Predicted (in silico)
GI Absorption: High
BBB Permeant: Yes
LogP: 2.08
Baseline for CNS scaffold prioritization; not empirical
Computational prediction; requires experimental validation
Drug Discovery ADME Computational Chemistry

2-Chloro-7-nitroquinoline: Key Applications


Cross-Coupling for Library Diversification

The enhanced reactivity of the 2-chloro substituent in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, makes 2-chloro-7-nitroquinoline an ideal substrate for creating diverse arrays of 2-aryl-7-nitroquinolines. As established in Section 3, this reaction can proceed under mild conditions (e.g., 60 °C) , allowing for the efficient synthesis of compound libraries for drug discovery, agrochemical research, or material science without degrading the valuable 7-nitro functional handle.

CNS-Targeting Scaffold

Based on its favorable predicted physicochemical properties, including high gastrointestinal absorption and blood-brain barrier (BBB) permeability , 2-chloro-7-nitroquinoline is a strategic starting point for developing CNS-active chemical probes. Procurement of this specific scaffold is indicated when the research goal requires a molecular framework that is predisposed to accessing the central nervous system, allowing for subsequent functionalization via the chloro and nitro groups to optimize target affinity and selectivity.

Tandem Functionalization for Heterocycles

The dual functionality of 2-chloro-7-nitroquinoline—an electrophilic chlorine and a reducible nitro group—enables sequential, orthogonal transformations. For instance, the nitro group can be selectively reduced to a 7-amino group, which then serves as a new nucleophilic handle for further heterocycle formation (e.g., to form fused imidazoquinolines or triazoloquinolines). This makes the compound a versatile 'molecular linchpin' for constructing complex, pharmacologically relevant ring systems not easily accessible from mono-functionalized quinolines.

SNAr Mechanism Studies

The presence of both an electron-withdrawing nitro group and a leaving chlorine atom in specific positions makes 2-chloro-7-nitroquinoline an excellent model substrate for studying aromatic nucleophilic substitution (SNAr) reactions. Its defined electronic structure allows researchers to investigate the effects of different nucleophiles, solvents, and conditions on reaction rates and regioselectivity, making it a valuable compound for fundamental research in physical organic chemistry and process development.

Application
Selection Property
Validation Focus
Suzuki-Miyaura Library Synthesis
2-chloro reactivity enables mild coupling
Cross-coupling scope and nitro group integrity
CNS Probe Scaffold Design
Predicted BBB permeability and GI absorption
In vitro permeability and transporter assays
Tandem Heterocycle Construction
Orthogonal chloro and nitro handles
Regioselective reduction and cyclization efficiency
SNAr Mechanism Studies
Defined electronic structure
Nucleophile scope and kinetic analysis

Technical Documentation Hub

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57 linked technical documents
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